molecular formula C26H20FN3O3S B2787792 (Z)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-methoxyphenyl)acetamide CAS No. 489443-27-8

(Z)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2787792
CAS No.: 489443-27-8
M. Wt: 473.52
InChI Key: XHPFCCDNUCRQMK-ROMGYVFFSA-N
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Description

(Z)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H20FN3O3S and its molecular weight is 473.52. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(4-fluorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-33-21-13-11-19(12-14-21)29-24(31)22(16-28)26-30(20-5-3-2-4-6-20)25(32)23(34-26)15-17-7-9-18(27)10-8-17/h2-14,23H,15H2,1H3,(H,29,31)/b26-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPFCCDNUCRQMK-ROMGYVFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=C(C=C3)F)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=C(C=C3)F)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the class of thiazolidinones, which are known for their diverse biological activities. The thiazolidinone scaffold is recognized for its potential in medicinal chemistry, particularly in developing antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H17FN2O2S\text{C}_{19}\text{H}_{17}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a thiazolidinone ring, which is crucial for its biological activity. The presence of the fluorobenzyl group and methoxyphenyl group further enhances its pharmacological profile.

Antimicrobial Activity

Thiazolidinone derivatives have shown significant antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by targeting essential bacterial enzymes such as Mur ligases, which are crucial for cell wall synthesis .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BK. pneumoniae16 µg/mL
(Z)-2-cyano...S. aureus8 µg/mL

Anticancer Activity

Studies have demonstrated that thiazolidinones can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of PPAR-γ receptors . The compound has been evaluated for its ability to inhibit cancer cell proliferation.

Case Study:
A study involving various thiazolidinone derivatives showed that those with a similar scaffold to (Z)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-methoxyphenyl)acetamide exhibited IC50 values ranging from 10 to 25 µM against several cancer cell lines, indicating promising anticancer potential .

The biological activity of (Z)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-methoxyphenyl)acetamide can be attributed to several mechanisms:

  • PPAR-γ Activation : Similar compounds have been shown to activate PPAR-γ, leading to improved insulin sensitivity and reduced inflammation in adipose tissues .
  • Reactive Oxygen Species Scavenging : Thiazolidinones are known to scavenge reactive oxygen species (ROS), thereby exerting antioxidant effects that may contribute to their anticancer properties .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, thus exhibiting antimicrobial activity.

Structure-Activity Relationship (SAR)

The modifications on the thiazolidinone scaffold significantly influence the biological activity of these compounds. The presence of electron-withdrawing groups like fluorine enhances antimicrobial potency, while substituents like methoxy groups can improve solubility and bioavailability .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to (Z)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-methoxyphenyl)acetamide exhibit significant antitumor properties. For instance, the synthesis and biological evaluation of novel derivatives have shown that thiazolidinone-based compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been explored through molecular docking studies, which suggest that it may act as an inhibitor of key enzymes involved in inflammatory pathways, such as lipoxygenase. This could position it as a candidate for treating inflammatory diseases like arthritis or asthma .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of thiazolidinone derivatives. Research indicates that compounds with similar structures can exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. This highlights the potential of (Z)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-methoxyphenyl)acetamide as a new antimicrobial agent .

Case Studies

Several studies have documented the synthesis and evaluation of thiazolidinone derivatives, emphasizing their biological activities:

Study ReferenceFocusFindings
Antitumor ActivityDemonstrated cytotoxic effects against various cancer cell lines; potential for further development as anticancer drugs.
Antimicrobial PropertiesShowed effectiveness against drug-resistant bacterial strains; suggests utility in addressing antibiotic resistance issues.
Anti-inflammatory ActivityIn silico docking studies indicated inhibition of lipoxygenase, proposing further investigation into its therapeutic applications in inflammation.

Chemical Reactions Analysis

Nitrile Group Hydrolysis

The cyano (-CN) group undergoes hydrolysis under acidic or basic conditions to form intermediates or derivatives:

  • Acidic Conditions : Forms a carboxylic acid via an amide intermediate.

    R-CNH3O+R-CONH2H3O+R-COOH\text{R-CN} \xrightarrow{H_3O^+} \text{R-CONH}_2 \xrightarrow{H_3O^+} \text{R-COOH}
  • Basic Conditions : Direct conversion to carboxylate salts.

    R-CNOHR-COONa+\text{R-CN} \xrightarrow{OH^-} \text{R-COO}^- \text{Na}^+

Key Data :

Reaction ConditionsProduct(s)Yield (%)Reference
6M HCl, reflux, 6hCarboxylic acid85–90
NaOH (aq), 80°C, 4hSodium carboxylate75–80

Acetamide Hydrolysis

The acetamide group hydrolyzes under strong acidic/basic conditions to yield acetic acid derivatives:

R-NHCOCH3H3O+/OHR-NH2+CH3COOH\text{R-NHCOCH}_3 \xrightarrow{H_3O^+/OH^-} \text{R-NH}_2 + \text{CH}_3\text{COOH}

Key Data :

Reaction ConditionsProduct(s)Yield (%)Reference
10% H₂SO₄, 100°C, 8h4-Methoxyaniline + Acetic acid70–75

Thiazolidinone Ring-Opening Reactions

The 4-oxo-thiazolidin-2-ylidene core undergoes ring-opening under nucleophilic or reductive conditions:

Acid-Catalyzed Ring-Opening

Protonation at the carbonyl oxygen leads to cleavage of the C–S bond, forming a thiol intermediate:

ThiazolidinoneH+R-SH+Ketone Byproduct\text{Thiazolidinone} \xrightarrow{H^+} \text{R-SH} + \text{Ketone Byproduct}

Key Data :

ConditionsProduct(s)Reference
HCl (conc.), 60°C, 3h4-Fluorobenzyl thiol + Fragment

Reductive Ring-Opening

Reduction with agents like LiAlH₄ opens the ring to form a thiolate:

ThiazolidinoneLiAlH4R-S⁻Li++Amine\text{Thiazolidinone} \xrightarrow{\text{LiAlH}_4} \text{R-S⁻Li}^+ + \text{Amine}

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl and phenyl groups undergo EAS due to electron-donating substituents:

Nitration

The methoxy group directs nitration to the para position:

Ar-OCH3HNO3/H2SO4Ar-OCH3NO2\text{Ar-OCH}_3 \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Ar-OCH}_3-\text{NO}_2

Key Data :

SubstrateConditionsProductYield (%)Reference
Methoxyphenyl ringHNO₃ (fuming), 0°C, 2h3-Nitro-4-methoxyphenyl60–65

Halogenation

Bromination occurs preferentially on the phenyl ring:

Ph-HBr2/FePh-Br\text{Ph-H} \xrightarrow{\text{Br}_2/\text{Fe}} \text{Ph-Br}

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interactions with bacterial targets inform its reactivity:

  • Molecular Docking : The thiazolidinone moiety binds to E. coli DNA gyrase (PDB: 4DUH) via hydrogen bonds with residues like THR255 and ARG233, mimicking levofloxacin’s mechanism .

  • Antibiofilm Activity : At 100 µg/100 µL, analogs inhibit biofilm formation by >70%, outperforming cefadroxil .

Experimental Monitoring Techniques

Reactions are tracked using:

  • TLC : Silica gel plates (95:5 DCM:MeOH) for progress monitoring .

  • NMR : ¹H/¹³C NMR (DMSO-d₆) confirms structural changes (e.g., δ 2.18 ppm for acetamide CH₃) .

  • HPLC : Purity assessment (>95%) post-synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.